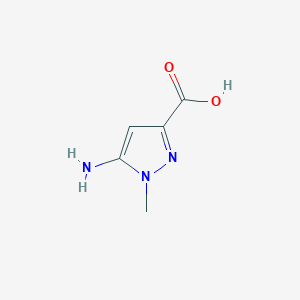

5-アミノ-1-メチル-1H-ピラゾール-3-カルボン酸

説明

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

科学的研究の応用

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of agrochemicals and pharmaceuticals

作用機序

Target of Action

It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

The compound’s solubility in various solvents could potentially influence its bioavailability .

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生化学分析

Biochemical Properties

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles .

Molecular Mechanism

It is known to exhibit tautomerism, which may influence its reactivity and impact on the biological activities of targets bearing a pyrazole moiety .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1-methyl-1H-pyrazole-3-carboxylic acid using reducing agents such as tin(II) chloride or palladium on carbon . The reaction conditions often include an acidic medium and controlled temperature to ensure the complete reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.

化学反応の分析

Types of Reactions

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.

5-amino-1H-pyrazole-3-carboxylic acid: Similar but without the methyl group.

Uniqueness

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical modifications and applications. The methyl group further enhances its reactivity and potential for forming various derivatives .

This compound’s versatility and unique structure make it a valuable tool in scientific research and industrial applications.

生物活性

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid (AMPCA) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

AMPCA features a five-membered pyrazole ring with an amino group and a carboxylic acid moiety. Its molecular formula is C5H7N3O2, and it has a molecular weight of approximately 143.13 g/mol. The structural characteristics of AMPCA contribute to its reactivity and biological activity.

AMPCA has been investigated for its potential as an enzyme inhibitor, particularly targeting D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes. Inhibition of DAAO by AMPCA may protect cells from oxidative stress and modulate neurotransmitter levels, particularly D-serine, which is implicated in neurodegenerative diseases.

Inhibition of D-Amino Acid Oxidase

Research indicates that AMPCA acts as a selective inhibitor of DAAO, demonstrating significant potency in vitro. By inhibiting this enzyme, AMPCA may enhance the availability of D-serine, potentially benefiting conditions like schizophrenia and other neuropsychiatric disorders .

Biological Activities

AMPCA exhibits a range of biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activities of AMPCA and related pyrazole compounds:

- Study on DAAO Inhibition : A recent study demonstrated that AMPCA effectively inhibited DAAO with an IC50 value indicating strong potency. This inhibition was associated with increased levels of D-serine in neuronal cultures, suggesting therapeutic implications for neurodegenerative diseases.

- Anticancer Activity Assessment : In vitro assays revealed that AMPCA and its derivatives induced apoptosis in breast cancer cells at concentrations as low as 1 μM. The mechanism involved activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

- Anti-inflammatory Mechanism Investigation : Research indicated that AMPCA can modulate inflammatory cytokine production in cell models exposed to lipopolysaccharide (LPS), suggesting its role in mitigating inflammatory responses .

Comparative Analysis with Similar Compounds

The biological activity of AMPCA can be compared with other pyrazole derivatives:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | Anti-inflammatory, Anticancer | Inhibits DAAO; induces apoptosis in cancer cells |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | Analgesic, Anti-inflammatory | Moderate activity against inflammation pathways |

| 3-Amino-1-methyl-1H-pyrazole | Anticancer | Effective against multiple cancer cell lines |

特性

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPDBOCAWXPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416037 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-53-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。